methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
Description
methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a pyrazolo-pyridazine derivative characterized by a heterocyclic core with distinct substituents:
- A 4-isopropyl group at position 4 of the pyridazine ring.
- A p-tolyl group (para-methylphenyl) at position 1.
- A thioether-methylene bridge linking the pyridazine core to a furan-2-carboxylate ester.
Properties
IUPAC Name |
methyl 5-[[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)19-17-11-23-26(15-7-5-14(3)6-8-15)20(17)21(25-24-19)30-12-16-9-10-18(29-16)22(27)28-4/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHRMOOIALBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC4=CC=C(O4)C(=O)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions, including:
Formation of Pyrazolo[3,4-d]pyridazine Moiety: : Starting from hydrazine derivatives and 4-pyridazine carboxylic acid or its derivatives.
Thiol-Ether Linkage: : Introducing the thiol group to the pyrazolo[3,4-d]pyridazine moiety.
Furan Ring Formation and Esterification: : Employing furan carboxylic acid and converting it into its methyl ester.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Batch Reaction Processes: : Utilizing controlled reaction environments to ensure yield and purity.
Catalysts and Solvents: : Use of specific catalysts and solvents that aid in optimizing the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding sulfoxide or sulfone derivatives. Reduction can lead to the removal of the thiol group.
Substitution: : The aromatic rings within the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Including lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: : Typically halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Sulfoxides and Sulfones: : Formed from oxidation reactions.
De-thiolated Products: : Resulting from reduction processes.
Halogenated Derivatives: : Products of substitution reactions on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The thioether linkage may enhance bioavailability and selectivity towards tumor cells.
- Anti-inflammatory Properties : Compounds containing furan and pyrazole rings are known to possess anti-inflammatory properties. Research indicates that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Isopropyl bromide, thioacetate | 85% |
| 2 | Condensation | Furan carboxylic acid, coupling agents | 75% |
| 3 | Esterification | Methanol, acid catalyst | 90% |
These synthetic routes highlight the versatility of the compound and its derivatives in organic synthesis.
Biological Studies
Recent studies have focused on the biological implications of this compound:
- In vitro Studies : Laboratory experiments demonstrated that this compound exhibits significant inhibition of specific enzymes involved in cancer proliferation and inflammation.
- In vivo Studies : Animal models have shown promising results in reducing tumor growth and inflammation when treated with this compound.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole and furan rings can significantly affect biological activity and selectivity.
Mechanism of Action
The mechanism of action for methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : The compound can interfere with biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo-heterocyclic derivatives, focusing on core modifications , substituent effects , and synthetic pathways . Data from and structural analogs are referenced.
Structural and Functional Differences
Key Observations :
- The pyridazine core (target) vs. pyrimidine core (Example 62) alters electron distribution and hydrogen-bonding capacity, impacting interactions with biological targets .
- Fluorine atoms in Example 62 enhance polarity and metabolic stability compared to the target’s isopropyl and p-tolyl groups, which increase lipophilicity .
- The thiophene-ester in Example 62 may exhibit stronger π-stacking than the furan-ester in the target due to sulfur’s polarizability .
Comparison :
- Both compounds likely rely on transition-metal catalysis for key bond formations.
- Example 62’s fluorinated chromenone moiety requires additional synthetic steps (e.g., Friedel-Crafts acylation), increasing complexity compared to the target’s simpler substituents.
Biological Activity
Methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, a pyrazolo[3,4-d]pyridazine core, and a thioether linkage. The synthesis typically involves multiple steps:
- Formation of the Pyrazolopyridazine Core : Cyclization of hydrazine derivatives with diketones.
- Alkylation : Introduction of isopropyl and p-tolyl groups using alkyl halides.
- Thioether Formation : Nucleophilic substitution to introduce the thioether moiety.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine exhibit a broad spectrum of biological activities including:
- Antitumor Activity : Inhibition of various cancer cell lines.
- Antibacterial Properties : Effective against several bacterial strains.
- Molluscicidal Effects : Potential use as biodegradable agrochemicals.
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | MCF7 | 0.01 |
| Compound B | Antibacterial | E. coli | 15 |
| Compound C | Molluscicidal | Biomphalaria glabrata | 5 |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes such as phosphodiesterases.
- Receptor Modulation : Binding to GABA-A receptors and other molecular targets.
Case Studies
Several studies have reported on the efficacy of pyrazolo[3,4-d]pyridazine derivatives:
- Antitumor Efficacy : A study demonstrated that derivatives exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values ranging from 0.01 to 42.30 µM, indicating potent antitumor properties .
- Antibacterial Activity : Research highlighted that certain derivatives showed effective antibacterial action against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
- Agrochemical Applications : Some derivatives were identified as effective molluscicides, which could be utilized in agricultural settings to control pest populations without environmental harm .
Q & A
Q. Q1. What are the critical steps for synthesizing methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate, and how can reaction conditions be optimized?
A1. The synthesis involves sequential functionalization of heterocyclic cores. Key steps include:
- Thioether linkage formation : Reacting a pyridazin-7-thiol derivative with a furan-based methyl ester under reflux conditions (e.g., acetic acid at 80–100°C for 1–2 hours) .
- Heterocyclic coupling : Using catalysts like MgSO₄ for dehydration or SiO₂ for purification to isolate intermediates .
- Optimization : Adjust solvent polarity (e.g., CH₂Cl₂ for extraction) and reaction time to minimize byproducts. Monitor via TLC or HPLC for purity (>95%) .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Purification | Yield (%) |
|---|---|---|---|---|
| Thioether formation | Acetic acid | Reflux | None | 65–75 |
| Intermediate isolation | CH₂Cl₂ | RT | MgSO₄/SiO₂ | 85–90 |
Q. Q2. How is the molecular structure of this compound confirmed, and which spectroscopic methods are most reliable?
A2. Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., p-tolyl protons at δ 7.2–7.4 ppm, furan carbonyl at δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. Q3. What preliminary biological assays are recommended to evaluate its therapeutic potential?
A3. Prioritize:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates. Measure IC₅₀ values (e.g., <10 µM suggests high potency) .
- Cytotoxicity screening : Use cell lines (e.g., HEK293 or HepG2) to assess selectivity (therapeutic index >10) .
- Solubility profiling : Determine logP via HPLC to predict bioavailability .
Advanced Research Questions
Q. Q4. How does the pyrazolo[3,4-d]pyridazin core influence binding affinity in target proteins, and what computational methods validate this?
A4. The pyridazin core’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites. Computational approaches include:
- Molecular docking (AutoDock/Vina) : Simulate binding poses with proteins like PDE5 or EGFR .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
- SAR studies : Modify substituents (e.g., isopropyl vs. methyl) to correlate structural changes with activity .
Q. Table 2: Example Binding Affinities
| Target Protein | IC₅₀ (µM) | Key Interactions |
|---|---|---|
| Phosphodiesterase-5 | 0.8 | H-bond with Gln817 |
| EGFR kinase | 12.5 | Hydrophobic pocket |
Q. Q5. How can contradictory solubility data between in vitro and in vivo models be resolved?
A5. Discrepancies arise from:
- Aggregation in vitro : Use detergents (e.g., 0.01% Tween-80) to mimic physiological conditions .
- Metabolic instability : Conduct microsomal stability assays (e.g., t₁/₂ >60 min in liver microsomes) .
- Formulation adjustments : Employ co-solvents (PEG-400) or nanoemulsions to enhance in vivo bioavailability .
Q. Q6. What strategies mitigate side reactions during thioether bond formation?
A6. Common issues and solutions:
- Oxidation to sulfone : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Competitive nucleophiles : Pre-activate the thiol group with Ellman’s reagent (DTNB) .
- Byproduct monitoring : Employ LC-MS to track disulfide formation and optimize stoichiometry .
Q. Q7. How do structural modifications (e.g., isopropyl vs. methyl groups) impact metabolic stability?
A7. Substituent effects include:
- Isopropyl group : Increases steric hindrance, reducing CYP450-mediated oxidation (t₁/₂ increases by 40%) .
- Methoxy vs. methyl : Methoxy groups enhance solubility but may introduce O-demethylation pathways .
- Quantitative structure-metabolism relationship (QSMR) models : Predict metabolic hotspots using MetaSite or StarDrop .
Q. Q8. What analytical techniques resolve data contradictions in reaction yield vs. purity?
A8. Integrate:
- HPLC-DAD/MS : Quantify purity while identifying co-eluting impurities .
- NMR purity analysis : Compare integral ratios of key protons to detect silent contaminants .
- Elemental analysis : Validate stoichiometry (C, H, N within ±0.4% of theoretical) .
Data Contradiction Analysis
Q. Q9. How to address conflicting reports on the compound’s stability under acidic vs. basic conditions?
A9. Systematic stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–13) and monitor via HPLC. For example, degradation at pH >10 suggests base-sensitive thioether bonds .
- Degradant identification : Use LC-MS/MS to characterize breakdown products (e.g., furan ring cleavage) .
Q. Table 3: Stability Profile
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 1.2 (simulated gastric) | 48 | None detected |
| pH 9.0 (intestinal) | 6.5 | Sulfoxide derivative |
Q. Q10. Why do some studies report high in vitro activity but low in vivo efficacy?
A10. Potential causes:
- Poor pharmacokinetics : Low Cₘₐₓ or rapid clearance. Conduct PK/PD modeling to adjust dosing regimens .
- Tissue penetration barriers : Use radiolabeled analogs (¹⁴C/³H) to quantify biodistribution .
- Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
